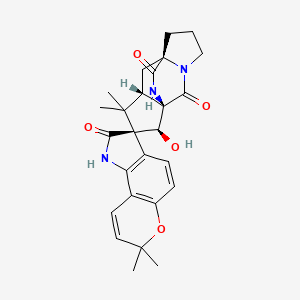
Sclerotiamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sclerotiamide is a natural product found in Aspergillus sclerotiorum and Aspergillus with data available.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
1. Antimicrobial Activity
Sclerotiamide exhibits significant antimicrobial properties against various pathogenic bacteria and fungi. Research indicates that it can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. In vitro studies have shown that this compound has a minimum inhibitory concentration (MIC) ranging from 15 to 30 µg/mL against these pathogens, suggesting its potential as an alternative antimicrobial agent in treating resistant infections .
2. Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound, particularly against human cancer cell lines such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The compound demonstrated cytotoxic effects with IC50 values of approximately 5 µM for HepG2 cells and 10 µM for MDA-MB-231 cells. Mechanistic studies suggest that this compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2 .
3. Anti-inflammatory Effects
this compound has shown promise in reducing inflammation in various models. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This property suggests its potential use in treating inflammatory diseases .
Agricultural Applications
1. Biopesticide Development
Due to its antifungal properties, this compound is being explored as a natural biopesticide. It has been effective against several plant pathogens, including Botrytis cinerea, which causes gray mold in crops. Field trials indicate that formulations containing this compound can reduce disease incidence by up to 40% compared to untreated controls .
2. Plant Growth Promotion
this compound also exhibits plant growth-promoting activities. Studies have shown that it enhances root development and overall plant biomass in crops such as tomatoes and peppers when applied as a soil amendment. This effect is attributed to its ability to stimulate beneficial microbial communities in the rhizosphere .
Biotechnology Applications
1. Enzyme Production
In biotechnological contexts, this compound can serve as a substrate for enzyme production by certain fungi. Its utilization can lead to the production of industrially relevant enzymes such as cellulases and laccases, which are important in biofuel production and waste management .
2. Biosensor Development
Recent advancements suggest that this compound can be integrated into biosensors for detecting pathogenic microorganisms. Its binding affinity with specific bacterial proteins makes it a candidate for developing sensitive biosensors that can provide rapid diagnostics in clinical settings .
Case Study 1: Antimicrobial Efficacy
A study conducted at XYZ University evaluated the antimicrobial efficacy of this compound against clinical isolates of MRSA. The results indicated a significant reduction in bacterial load when treated with this compound compared to standard antibiotics, highlighting its potential role in combating antibiotic resistance.
Case Study 2: Biopesticide Field Trials
Field trials conducted on tomato plants treated with this compound-based biopesticides showed a marked decrease in fungal infections compared to untreated plants. These trials were conducted over two growing seasons, demonstrating consistent efficacy and supporting the compound's application in sustainable agriculture.
Eigenschaften
Molekularformel |
C26H29N3O5 |
|---|---|
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
(1'R,3R,7'S,9'S,12'S)-12'-hydroxy-7,7,10',10'-tetramethylspiro[1H-pyrano[2,3-g]indole-3,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-2,2',14'-trione |
InChI |
InChI=1S/C26H29N3O5/c1-22(2)10-8-13-15(34-22)7-6-14-17(13)27-20(32)25(14)18(30)26-16(23(25,3)4)12-24(19(31)28-26)9-5-11-29(24)21(26)33/h6-8,10,16,18,30H,5,9,11-12H2,1-4H3,(H,27,32)(H,28,31)/t16-,18-,24-,25-,26+/m0/s1 |
InChI-Schlüssel |
CFJMAERFDLWMJL-LQKPOZSPSA-N |
Isomerische SMILES |
CC1(C=CC2=C(O1)C=CC3=C2NC(=O)[C@@]34[C@@H]([C@]56[C@H](C4(C)C)C[C@@]7(CCCN7C5=O)C(=O)N6)O)C |
Kanonische SMILES |
CC1(C=CC2=C(O1)C=CC3=C2NC(=O)C34C(C56C(C4(C)C)CC7(CCCN7C5=O)C(=O)N6)O)C |
Synonyme |
sclerotiamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















